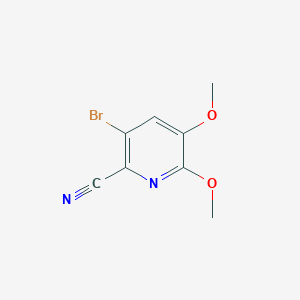

3-Bromo-5,6-dimethoxypicolinonitrile

Description

Significance of Picolinonitrile Scaffold in Chemical Research

The picolinonitrile, or cyanopyridine, scaffold is a foundational structure in the development of a diverse array of functional molecules. This structural motif is a key component in many compounds that are of interest in medicinal chemistry and materials science. The presence of the nitrile group and the nitrogen atom in the pyridine (B92270) ring provides multiple points for chemical modification, allowing for the fine-tuning of the molecule's electronic and steric properties. Picolinonitrile derivatives serve as crucial precursors for the synthesis of various bioactive heterocyclic systems, including those with potential anti-cancer and anti-inflammatory properties nbinno.com.

Overview of Halogen and Alkoxy Functionalization in Pyridine Chemistry

The introduction of halogen and alkoxy functional groups onto a pyridine ring significantly influences its chemical behavior. Halogens, such as bromine, act as excellent leaving groups in nucleophilic substitution reactions and are pivotal for participating in various cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings . These reactions are fundamental for the construction of new carbon-carbon and carbon-heteroatom bonds.

Alkoxy groups, like the methoxy (B1213986) group, are electron-donating through resonance, which can alter the electron density distribution within the pyridine ring. This modification can influence the regioselectivity of subsequent reactions. The interplay of these functional groups on the pyridine core provides chemists with a powerful toolkit for molecular design and synthesis.

Contextualization of 3-Bromo-5,6-dimethoxypicolinonitrile within Pyridine-Nitrile Chemistry

This compound is a specific example within the broader class of functionalized picolinonitriles. Its structure features a pyridine ring substituted with a bromine atom at the 3-position, a nitrile group at the 2-position, and two methoxy groups at the 5- and 6-positions. This unique arrangement of functional groups suggests a distinct reactivity profile. The bromine atom provides a handle for cross-coupling reactions, while the electron-donating methoxy groups are expected to modulate the electronic properties of the pyridine ring. The nitrile group offers a site for transformations into other functional groups such as amines or carboxylic acids.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1333147-36-6 |

| Molecular Formula | C8H7BrN2O2 |

| Molar Mass | 243.06 g/mol |

While detailed experimental research on this compound is not extensively available in publicly accessible literature, its chemical nature can be inferred from the behavior of closely related compounds. The presence of the bromine atom at the 3-position is a key feature, making it a valuable precursor for the synthesis of more elaborate molecules.

For instance, in related compounds like 3-Bromo-5-methylpicolinonitrile, the bromine atom is often targeted in palladium-catalyzed cross-coupling reactions . This allows for the introduction of new carbon-based substituents at this position. It is reasonable to expect that this compound would undergo similar transformations.

The synthesis of such a molecule would likely involve a multi-step process. Common strategies for the synthesis of substituted bromopyridines include direct bromination of a picolinonitrile precursor or a Sandmeyer reaction from an amino-picolinonitrile intermediate . The synthesis of related 3-bromo-5-methoxypyridine has been achieved from 3,5-dibromopyridine and methanol, indicating a potential route for introducing the methoxy and bromo functionalities chemicalbook.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrN2O2 |

|---|---|

Molecular Weight |

243.06 g/mol |

IUPAC Name |

3-bromo-5,6-dimethoxypyridine-2-carbonitrile |

InChI |

InChI=1S/C8H7BrN2O2/c1-12-7-3-5(9)6(4-10)11-8(7)13-2/h3H,1-2H3 |

InChI Key |

ONVFWHDVKGWYNO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(N=C1OC)C#N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 5,6 Dimethoxypicolinonitrile and Its Precursors

De Novo Synthesis Approaches to the Picolinonitrile Core

De novo synthesis, or the construction of the pyridine (B92270) ring from acyclic precursors, offers a powerful strategy for accessing highly functionalized pyridines that may be difficult to obtain through the modification of a pre-existing pyridine ring. These methods allow for the strategic placement of substituents by choosing appropriately substituted starting materials.

One of the classical and most versatile methods for de novo pyridine synthesis is the Hantzsch pyridine synthesis . Although it traditionally yields dihydropyridines that require a subsequent oxidation step, modern variations can directly produce the aromatic pyridine core. The fundamental approach involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. To adapt this for a picolinonitrile core, a β-ketonitrile could be used in place of a β-ketoester, which would directly install the cyano group at the 2-position of the pyridine ring. The other substituents could be introduced by selecting appropriately substituted aldehyde and keto-ester components.

More contemporary methods often involve transition-metal-catalyzed cycloadditions. For instance, the reaction of a diene or an enyne with a nitrile, often catalyzed by a transition metal, can lead to the formation of tri- and tetrasubstituted pyridines. illinois.edu Another approach involves the electrocyclization of 3-azatrienes, which can be formed from the coupling of oximes with vinylboranes, to afford the desired pyridine structures after oxidation. illinois.edu These methods provide access to a wide range of substitution patterns with a high degree of control. illinois.edu

The general strategy for applying a de novo synthesis to the picolinonitrile core would involve selecting acyclic precursors that already contain, or can be easily converted to, the required cyano and alkoxy groups, or precursors that allow for their selective introduction after the ring has been formed.

| De Novo Synthesis Strategy | Key Precursors | Primary Product | Reference |

| Hantzsch-type Synthesis | Aldehyde, β-ketonitrile, ammonia source | Substituted dihydropyridine (B1217469) or pyridine | illinois.edu |

| Transition Metal Catalysis | Diene/Enyne, Nitrile | Tri- or tetrasubstituted pyridine | illinois.edu |

| Electrocyclization | 3-Azatrienes (from oximes and vinylboranes) | Substituted pyridine | illinois.edu |

Targeted Functionalization Strategies for Bromination

The introduction of a bromine atom onto the pyridine ring can be achieved through several methods, with the choice of reagent and conditions being crucial for controlling the regioselectivity of the reaction. For a pre-formed 5,6-dimethoxypicolinonitrile (B1440474), the electronic nature of the substituents would heavily influence the position of bromination.

Direct electrophilic bromination of the pyridine ring is generally challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. researchgate.net Reactions typically require harsh conditions, such as high temperatures and the presence of oleum, and often result in substitution at the 3-position. researchgate.net However, the presence of electron-donating groups, such as methoxy (B1213986) groups, can activate the ring towards electrophilic substitution.

In the case of a 5,6-dimethoxypicolinonitrile intermediate, the two methoxy groups would activate the ring, but their directing effects, along with the deactivating effect of the nitrile and the ring nitrogen, would need to be considered. The methoxy group is a π-donor and directs electrophilic attack to the ortho and para positions. nih.gov Therefore, electrophilic bromination would likely be directed to the position ortho or para to the methoxy groups.

Common reagents for electrophilic bromination include N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724). nih.gov The reaction conditions, such as temperature, can also influence the selectivity of the bromination. nih.gov

| Electrophilic Bromination Conditions | |

| Reagent | N-Bromosuccinimide (NBS) |

| Solvent | Acetonitrile (MeCN) |

| Temperature | 0 °C to room temperature |

| Reference | nih.gov |

Radical bromination offers an alternative pathway for the introduction of a bromine atom. These reactions are typically carried out under conditions that generate bromine radicals, such as the use of UV light or a radical initiator like azoisobutyronitrile (AIBN) or benzoyl peroxide. google.com Common radical brominating agents include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). google.com

The regioselectivity of radical bromination on a pyridine ring is less predictable than electrophilic substitution and can be influenced by a variety of factors. However, it can sometimes provide access to isomers that are not obtainable through electrophilic routes. The reaction conditions, including the choice of solvent and the molar ratio of the brominating agent to the substrate, can be optimized to improve the yield of the desired product and minimize the formation of side products. google.com

| Radical Bromination Parameters | |

| Brominating Agent | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) |

| Initiator | Azoisobutyronitrile (AIBN) or Benzoyl Peroxide |

| Solvent | Often run without an additional solvent, or in a polar solvent like acetonitrile |

| Temperature | 50 °C to 90 °C |

| Reference | google.com |

Introduction of Alkoxy Groups (Dimethoxy)

The introduction of methoxy groups onto a pyridine ring is most commonly achieved through nucleophilic aromatic substitution (SNAr), where a leaving group on the ring is displaced by a methoxide (B1231860) nucleophile.

Nucleophilic aromatic substitution on the pyridine ring is favored at the 2- and 4-positions (ortho and para to the ring nitrogen). echemi.comyoutube.com This is because the attack of a nucleophile at these positions generates a high-energy anionic intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. echemi.com Attack at the 3-position does not allow for this stabilization. echemi.com

Therefore, to synthesize 3-Bromo-5,6-dimethoxypicolinonitrile, a plausible strategy would involve starting with a pyridine ring that has good leaving groups (such as chloro or bromo) at the 5- and 6-positions. Reaction with a methoxide source, such as sodium methoxide, would then displace these leaving groups to form the desired dimethoxy product. The reaction is typically carried out in a polar aprotic solvent like DMF or with an alcohol as the solvent. chemicalbook.com

| Nucleophilic Aromatic Substitution (SNAr) | |

| Nucleophile | Sodium Methoxide (NaOMe) |

| Substrate | Pyridine with leaving groups at positions 5 and 6 |

| Solvent | N,N-Dimethylformamide (DMF) or an alcohol |

| Temperature | Elevated temperatures (e.g., 70-90 °C) are often required |

| Reference | chemicalbook.com |

In cases where the two leaving groups have different reactivities, or to achieve selective monosubstitution, a sequential methoxylation protocol can be employed. This would involve a step-wise displacement of the leaving groups. For instance, if one leaving group is more reactive than the other, it can be displaced first under milder conditions. The second, less reactive leaving group can then be displaced under more forcing conditions.

Integrated Synthesis of this compound

While a direct, one-pot synthesis of this compound is not prominently described in the literature, a plausible multi-step synthetic route can be devised based on established pyridine functionalization methodologies. A hypothetical integrated synthesis could commence from a readily available substituted pyridine precursor, followed by a series of sequential reactions including nitration, halogenation, nucleophilic substitution, and cyanation.

A potential starting material could be a dimethoxypyridine derivative. The synthesis would then proceed through the introduction of a bromo group at the 3-position and a cyano group at the 2-position. The order of these transformations is critical to manage the directing effects of the existing substituents and to achieve the desired regioselectivity.

An alternative approach could involve the construction of the substituted pyridine ring from acyclic precursors, incorporating the necessary functional groups in a more convergent manner. This often involves condensation reactions followed by cyclization and subsequent functional group interconversions.

A representative, albeit hypothetical, synthetic sequence is outlined below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group |

| 2 | Halogenation | N-Bromosuccinimide (NBS) | Introduction of a bromo group |

| 3 | Nucleophilic Methoxylation | Sodium methoxide | Introduction of methoxy groups |

| 4 | Reduction of Nitro Group | Fe/HCl or H₂, Pd/C | Conversion of nitro to amino group |

| 5 | Sandmeyer Reaction | NaNO₂, HBr, CuCN | Conversion of amino to cyano group |

Advanced Catalytic Methods in Picolinonitrile Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of complex picolinonitriles and their precursors is no exception, with transition metal and gold catalysis playing a significant role.

Transition Metal-Catalyzed Cross-Coupling Reactions for Pyridine Scaffolds

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds in the synthesis of pyridine derivatives. Catalysts based on palladium, copper, and other transition metals are widely employed. These reactions allow for the modular assembly of the pyridine scaffold, enabling the introduction of a wide array of substituents.

Commonly utilized cross-coupling reactions in pyridine synthesis include:

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between a pyridine halide (or triflate) and a boronic acid or ester, catalyzed by a palladium complex. It is highly versatile for introducing aryl, heteroaryl, or alkyl groups onto the pyridine ring.

Heck-Mizoroki Coupling: This palladium-catalyzed reaction couples a pyridine halide with an alkene, providing a method for the alkenylation of the pyridine nucleus.

Sonogashira Coupling: This reaction, typically catalyzed by palladium and copper, forms a carbon-carbon bond between a pyridine halide and a terminal alkyne, leading to alkynylated pyridines.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds, allowing for the amination of pyridine halides.

These cross-coupling reactions are instrumental in building the complex substitution patterns found in molecules like this compound, often by functionalizing a pre-formed pyridine ring.

The table below summarizes representative conditions for some of these key reactions.

| Cross-Coupling Reaction | Catalyst | Ligand | Base | Solvent |

| Suzuki-Miyaura | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF |

| Heck-Mizoroki | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF, Acetonitrile |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | PPh₃ | Et₃N, Piperidine | THF, DMF |

| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP, Xantphos | NaOtBu, K₃PO₄ | Toluene, Dioxane |

Gold(I)-Catalyzed Cyclization in Picolinonitrile Formation

Gold(I) catalysis has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including pyridines and picolinonitriles, through the cyclization of acyclic precursors. Gold(I) catalysts are particularly effective in activating alkynes towards nucleophilic attack, facilitating a range of cycloisomerization and annulation reactions.

In the context of picolinonitrile synthesis, gold(I) catalysts can promote the intramolecular cyclization of substrates containing both nitrile and alkyne functionalities. These reactions often proceed under mild conditions and exhibit high functional group tolerance. For instance, a suitably designed enyne or a related unsaturated nitrile can undergo a gold-catalyzed cyclization to form the pyridine ring, with the nitrile group pre-installed at the desired position.

A general representation of a gold(I)-catalyzed cyclization for pyridine formation is shown below:

Acyclic Precursor (e.g., an unsaturated nitrile) --[Au(I) catalyst]--> Substituted Picolinonitrile

This methodology offers a convergent approach to highly substituted picolinonitriles, where the substitution pattern can be programmed into the acyclic starting material. The mild reaction conditions associated with gold catalysis make it compatible with a variety of functional groups that might be sensitive to harsher reagents.

Mechanistic Investigations and Reaction Pathways of 3 Bromo 5,6 Dimethoxypicolinonitrile

Reactivity Profile of the Bromine Atom

The bromine atom at the 3-position of the picolinonitrile ring is the primary site for transformations that involve the formation of new carbon-carbon or carbon-heteroatom bonds. Its reactivity is characteristic of aryl bromides, particularly those on electron-deficient aromatic systems.

Nucleophilic Displacement Reactions

While nucleophilic aromatic substitution (SNAr) on aryl halides typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group, the pyridine (B92270) nitrogen inherently makes the ring more susceptible to nucleophilic attack compared to a benzene (B151609) ring. However, direct displacement of the bromine atom by common nucleophiles like amines or alkoxides often requires harsh conditions. The reaction proceeds through a high-energy intermediate, and its feasibility is highly dependent on the nucleophile's strength and the reaction conditions employed. For related compounds like 3-bromo-4-nitropyridine, reactions with amines have been studied, indicating that such transformations are possible, though the specific outcomes for 3-bromo-5,6-dimethoxypicolinonitrile would require empirical investigation. nih.govmit.edu

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The bromine atom on this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental methods for C-C bond formation in modern organic synthesis. fishersci.co.uk

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming a new carbon-carbon bond by coupling the bromo-compound with an organoboron reagent, typically a boronic acid or boronic ester. fishersci.co.uknih.gov The reaction is catalyzed by a palladium(0) species and requires a base. The catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. google.com For a substrate like this compound, a variety of aryl, heteroaryl, or vinyl boronic acids could be used to introduce diverse substituents at the 3-position. The specific choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. researchgate.netbeilstein-journals.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table presents generalized conditions, as specific data for this compound is not available.

| Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (3-5) | PPh₃ (in catalyst) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene | 80-110 |

| Heteroarylboronic acid | Pd₂(dba)₃ (1-2) | SPhos or XPhos | K₃PO₄ | THF or Toluene | 70-100 |

| Vinylboronic acid | Pd(OAc)₂ (2-4) | P(t-Bu)₃ | K₂CO₃ | DMF or Acetonitrile (B52724) | 60-90 |

Sonogashira Coupling: This reaction couples the bromo-compound with a terminal alkyne to form an arylalkyne. nih.govnih.govwikipedia.org The standard Sonogashira protocol employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, which also often serves as the solvent. libretexts.orgnih.gov The mechanism involves a palladium cycle similar to the Suzuki reaction and a separate copper cycle that generates a copper acetylide intermediate, which then participates in the transmetalation step. nih.gov This reaction would allow for the introduction of an alkynyl moiety at the 3-position of the picolinonitrile core. Copper-free Sonogashira variants have also been developed to avoid issues associated with the copper co-catalyst. nih.govbeilstein-journals.org

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides This table presents generalized conditions, as specific data for this compound is not available.

| Alkyne Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ (1-3) | CuI (2-5) | Triethylamine (Et₃N) | THF or DMF | 25-70 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (2-5) | CuI (3-6) | Diisopropylamine | Toluene | 50-80 |

| Propargyl alcohol | PdCl₂(dppf) (2) | CuI (4) | Et₃N | Acetonitrile | 60-80 |

Fluoroalkylation Reactions

Fluoroalkylation reactions, particularly the introduction of trifluoromethyl (CF₃) or difluoromethyl (CF₂H) groups, are of significant interest in medicinal chemistry. While specific examples involving this compound are not readily found, general methods for the fluoroalkylation of aryl bromides exist. These often involve transition-metal-catalyzed cross-coupling reactions with fluoroalkyl-containing reagents (e.g., Ruppert-Prakash reagent, TMSCF₃) or radical-mediated processes. The success of such a reaction would depend on the compatibility of the reagents with the other functional groups on the molecule.

Transformations Involving the Nitrile Group

The nitrile (cyano) group is a versatile functional group that can undergo a variety of transformations, primarily involving reactions at the electrophilic carbon atom.

Nucleophilic Attack and Addition Reactions

The carbon atom of the nitrile group is electrophilic and susceptible to attack by strong nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents). nih.gov The initial nucleophilic addition to the carbon-nitrogen triple bond forms an imine anion intermediate. This intermediate is typically hydrolyzed under acidic aqueous conditions to yield a ketone. This transformation would convert the nitrile group of this compound into a carbonyl group, providing a route to ketones with a new carbon-carbon bond at the 2-position of the pyridine ring.

Hydration and Amidine Formation

The nitrile group (-CN) of this compound is a key site for chemical modification, particularly through hydration and reactions with amines to form amidines.

Hydration:

Under acidic or basic conditions, the nitrile group can undergo hydrolysis. youtube.comyoutube.com The reaction typically proceeds in a stepwise manner. In acidic conditions, the nitrogen of the nitrile is protonated, rendering the carbon atom more electrophilic and susceptible to attack by water. youtube.comyoutube.com Subsequent proton transfers and tautomerization lead to the formation of a primary amide, 3-bromo-5,6-dimethoxypicolinamide. youtube.com If the reaction is allowed to proceed under more vigorous conditions (e.g., prolonged heating), the amide can be further hydrolyzed to the corresponding carboxylic acid, 3-bromo-5,6-dimethoxypicolinic acid, and ammonia (B1221849). youtube.com

In basic media, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. youtube.com The resulting intermediate is then protonated by water to yield the amide. youtube.com Similar to the acidic pathway, forcing conditions can lead to the formation of the carboxylate salt. youtube.com

Amidine Formation:

The reaction of nitriles with amines or their derivatives is a common method for the synthesis of amidines. researchgate.netmdpi.comorganic-chemistry.orgorganic-chemistry.org This transformation can be catalyzed by various reagents, including Lewis acids or by converting the nitrile into a more reactive intermediate. organic-chemistry.org For instance, the Pinner reaction involves treating the nitrile with an alcohol in the presence of a strong acid like HCl to form an imidate salt, which then readily reacts with an amine to produce the amidine. organic-chemistry.org

Alternatively, direct addition of amines to nitriles can be achieved, often requiring elevated temperatures or catalysis. mdpi.comorganic-chemistry.org For this compound, reaction with a primary or secondary amine would be expected to yield the corresponding N-substituted or N,N'-disubstituted amidine derivative.

| Reaction | Reagents and Conditions | Intermediate Product | Final Product (under forcing conditions) |

| Hydration (Acidic) | H₃O⁺, heat | 3-Bromo-5,6-dimethoxypicolinamide | 3-Bromo-5,6-dimethoxypicolinic acid |

| Hydration (Basic) | OH⁻, H₂O, heat | 3-Bromo-5,6-dimethoxypicolinamide | 3-Bromo-5,6-dimethoxypicolinate |

| Amidine Formation | RNH₂, catalyst or heat | N-alkyl-3-bromo-5,6-dimethoxypicolinimidamide | - |

Reactivity of the Dimethoxy Functionalities

The two methoxy (B1213986) groups (-OCH₃) at the 5- and 6-positions of the pyridine ring are generally stable ether linkages. However, under certain conditions, they can undergo cleavage or be involved in further functionalization.

Ether cleavage typically requires harsh conditions, most commonly treatment with strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.comlibretexts.org This is followed by a nucleophilic attack by the halide ion. masterorganicchemistry.comlibretexts.org The mechanism of this nucleophilic substitution can be either Sₙ1 or Sₙ2, depending on the nature of the carbon atom attached to the oxygen. wikipedia.orgmasterorganicchemistry.com In the case of the methyl groups in the dimethoxy functionalities, the reaction would proceed via an Sₙ2 pathway. masterorganicchemistry.com

Selective cleavage of one methoxy group over the other would be challenging and would likely depend on subtle differences in their electronic environment. The proximity of the methoxy group at the 6-position to the nitrogen atom might influence its reactivity. Reagents like boron tribromide (BBr₃) are also effective for the cleavage of aryl methyl ethers and could potentially be used for the dealkylation of this compound to the corresponding dihydroxy derivative. organic-chemistry.org

While the methoxy groups themselves are not primary sites for functionalization, their electron-donating nature influences the reactivity of the pyridine ring. They activate the ring towards electrophilic aromatic substitution, although the pyridine nitrogen itself is deactivating. gcwgandhinagar.comuoanbar.edu.iq However, direct electrophilic substitution on the pyridine ring is generally difficult. gcwgandhinagar.comuoanbar.edu.iq

More relevant is the influence of the methoxy groups on the existing bromo and nitrile functionalities. The electron-donating effect of the methoxy groups can impact the rate of nucleophilic aromatic substitution at the 3-position.

Regioselectivity and Stereoselectivity in Reactions of Substituted Picolinonitriles

Regioselectivity:

In reactions involving this compound, regioselectivity is a key consideration, particularly in nucleophilic aromatic substitution (SₙAr) reactions. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. gcwgandhinagar.comuoanbar.edu.iq The positions ortho and para to the ring nitrogen are particularly activated. The presence of the electron-withdrawing nitrile group further enhances this effect.

In this compound, the bromine atom is at the 3-position. Nucleophilic attack can, in principle, occur at either the 3-position (displacing the bromide) or at other positions on the ring. However, the displacement of a halide is a very common pathway in SₙAr reactions on halo-pyridines. acs.orgnih.govrsc.orgwikipedia.org The electron-withdrawing nature of the adjacent nitrile group and the ring nitrogen would activate the C-Br bond towards nucleophilic attack.

Stereoselectivity:

Stereoselectivity is generally not a primary concern for reactions directly involving the aromatic ring of this compound, as the ring is planar. However, if reactions were to introduce chiral centers in substituents attached to the ring, or if the molecule were to be used as a ligand in asymmetric catalysis, then stereochemical considerations would become important. For instance, in cross-coupling reactions involving chiral nucleophiles, the stereochemical outcome would depend on the specific reaction mechanism and the nature of the catalyst and ligands employed.

Reaction Kinetics and Thermodynamic Considerations

Reaction Kinetics:

The kinetics of reactions involving this compound would be highly dependent on the specific transformation. For nucleophilic aromatic substitution at the 3-position, the reaction rate is influenced by several factors:

The nature of the nucleophile: Stronger nucleophiles will generally lead to faster reaction rates.

The leaving group: Bromide is a good leaving group in SₙAr reactions. nih.gov

The solvent: Polar aprotic solvents are typically used for SₙAr reactions as they can solvate the cation but not the nucleophile, thus increasing its reactivity.

Electronic effects of substituents: The electron-withdrawing nitrile group and the pyridine nitrogen activate the ring for nucleophilic attack, increasing the reaction rate. The electron-donating methoxy groups may have a counteracting, albeit likely weaker, effect.

The rate law for SₙAr reactions is typically second order, being first order in both the substrate and the nucleophile. libretexts.org

Thermodynamic Considerations:

The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG). For a reaction to be spontaneous, ΔG must be negative. In the context of this compound, the thermodynamics of a given reaction will depend on the relative stabilities of the reactants and products.

Computational Chemistry and Theoretical Studies of this compound

While computational studies have been conducted on structurally related compounds containing bromo and pyridine moieties, the explicit data and detailed research findings required to construct an accurate and scientifically rigorous article as per the requested outline for this compound are unavailable. Therefore, the subsequent sections on Quantum Chemical Calculations and Analysis of Intermolecular Interactions cannot be populated with the specific data and detailed findings requested for this compound.

To fulfill the user's request, published, peer-reviewed research data is essential. Without such source material, any attempt to generate the specified content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Computational Chemistry and Theoretical Studies of 3 Bromo 5,6 Dimethoxypicolinonitrile

Reaction Mechanism Elucidation via Computational Modeling

The elucidation of reaction mechanisms is a cornerstone of computational chemistry. Through the use of quantum mechanical calculations, such as Density Functional Theory (DFT), chemists can model the transition states and intermediates of a chemical reaction. This allows for the determination of activation energies and reaction kinetics, providing a detailed, step-by-step understanding of how reactants are converted into products.

For 3-Bromo-5,6-dimethoxypicolinonitrile, computational modeling could be instrumental in predicting its reactivity in various chemical transformations. For instance, in nucleophilic aromatic substitution reactions, theoretical calculations could determine the most likely site of attack and the energy barriers associated with different nucleophiles. The influence of the bromo, methoxy (B1213986), and cyano groups on the aromatic ring's electron density can be precisely mapped, offering predictions of regioselectivity and reaction rates.

A hypothetical study on the reaction of this compound with a nucleophile, for example, would involve the following computational steps:

Optimization of the ground state geometries of the reactants.

Locating the transition state structure for the nucleophilic attack.

Calculating the vibrational frequencies to confirm the nature of the stationary points (minima or transition states).

Computing the intrinsic reaction coordinate (IRC) to ensure the transition state connects the reactants and products.

Such studies provide invaluable data that can guide synthetic chemists in designing new reactions and optimizing existing ones.

Conformational Analysis and Stability Predictions

The three-dimensional shape of a molecule, or its conformation, is crucial to its physical and chemical properties. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and determining their relative energies. For a molecule with rotatable bonds, such as the methoxy groups in this compound, multiple conformations, or conformers, can exist.

Computational methods can be used to perform a systematic search of the conformational space to identify the low-energy conformers. By rotating the single bonds in the molecule and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers.

The relative stability of these conformers is determined by their calculated energies. Factors such as steric hindrance and intramolecular interactions (e.g., hydrogen bonding) play a significant role in determining the most stable conformation.

Below is a hypothetical data table illustrating the kind of results that a conformational analysis of this compound might yield. The dihedral angles would define the orientation of the methoxy groups relative to the picolinonitrile ring.

| Conformer | Dihedral Angle 1 (C-C-O-C) (°) | Dihedral Angle 2 (C-C-O-C) (°) | Relative Energy (kcal/mol) |

| 1 | 0 | 0 | 5.2 |

| 2 | 0 | 180 | 1.5 |

| 3 | 180 | 180 | 0.0 |

| 4 | 90 | 90 | 3.8 |

This is a hypothetical table for illustrative purposes.

This analysis would reveal the preferred spatial arrangement of the molecule, which in turn influences its crystal packing, solubility, and biological activity. Understanding the conformational preferences is a critical step in rational drug design and materials science.

Advanced Analytical and Spectroscopic Characterization Methodologies for 3 Bromo 5,6 Dimethoxypicolinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a paramount tool for delineating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic behavior of atomic nuclei, a detailed portrait of the molecular connectivity can be achieved.

1H NMR Spectroscopy

The proton NMR (¹H NMR) spectrum of 3-Bromo-5,6-dimethoxypicolinonitrile is predicted to be relatively simple, displaying distinct signals for each type of proton within the molecule. The aromatic region would feature a single singlet corresponding to the proton at the C4 position of the pyridine (B92270) ring. Its chemical shift would be influenced by the anisotropic effects of the aromatic system and the electronic nature of the surrounding substituents. The two methoxy (B1213986) groups, being in different chemical environments, are expected to present as two separate singlets in the upfield region of the spectrum.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H (C4-H) | ~7.5 - 8.5 | Singlet (s) |

| Methoxy H's (C5-OCH₃) | ~3.9 - 4.1 | Singlet (s) |

| Methoxy H's (C6-OCH₃) | ~3.8 - 4.0 | Singlet (s) |

13C NMR Spectroscopy

Complementing the proton data, the carbon-13 NMR (¹³C NMR) spectrum would provide a signal for each of the eight unique carbon atoms in this compound. The chemical shifts of the pyridine ring carbons would be spread over a range, with the carbon atom bonded to the bromine (C3) appearing at a characteristic upfield position relative to the other aromatic carbons. The carbons attached to the electron-donating methoxy groups (C5 and C6) would be significantly deshielded. The nitrile carbon and the two distinct methoxy carbons would also exhibit predictable chemical shifts.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 (Pyridine) | ~140 - 150 |

| C3 (Pyridine, C-Br) | ~115 - 125 |

| C4 (Pyridine) | ~110 - 120 |

| C5 (Pyridine, C-O) | ~150 - 160 |

| C6 (Pyridine, C-O) | ~155 - 165 |

| CN (Nitrile) | ~115 - 120 |

| OCH₃ (at C5) | ~56 - 58 |

| OCH₃ (at C6) | ~60 - 62 |

2D NMR Techniques (e.g., NOESY)

To definitively assign the signals of the two methoxy groups, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental. A NOESY experiment reveals through-space correlations between protons. A cross-peak between the C4 proton and one of the methoxy groups would confirm its identity as the C5-methoxy group, thereby allowing for the unambiguous assignment of both methoxy signals.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound. The presence of a bromine atom would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺), with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern would likely involve the loss of methyl or methoxy groups, as well as the bromine atom, providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display several characteristic absorption bands. A sharp and intense band in the region of 2220-2240 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. Strong absorptions in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions would correspond to the asymmetric and symmetric C-O stretching of the methoxy groups, respectively. The aromatic C-C and C-N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ range.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Nitrile (C≡N) | 2220 - 2240 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H (in OCH₃) | 2850 - 2960 | Stretching |

| Aromatic C=C and C=N | 1400 - 1600 | Ring Stretching |

| Asymmetric C-O (Methoxy) | 1200 - 1300 | Stretching |

| Symmetric C-O (Methoxy) | 1000 - 1100 | Stretching |

| C-Br | 500 - 650 | Stretching |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the purification and purity assessment of synthetic chemical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques widely employed for the analysis of picolinonitrile derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of components within a mixture. For compounds structurally similar to this compound, reversed-phase HPLC is the most common approach. This method utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Detailed research findings on analogous bromo-substituted aromatic nitriles indicate that a C18 column is often the stationary phase of choice. The mobile phase typically consists of a mixture of an aqueous component (such as water with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (commonly acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is varied over time, allows for the effective separation of the main compound from its impurities. Detection is most frequently accomplished using a UV detector, as the aromatic and nitrile functionalities present in the picolinonitrile core are chromophoric.

Table 1: Representative HPLC Parameters for Analysis of Picolinonitrile Derivatives

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, offering higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures. The principles of separation in UPLC are analogous to HPLC, primarily relying on reversed-phase chromatography for compounds of this nature.

The transition from HPLC to UPLC methods for the analysis of pharmaceutical intermediates and active pharmaceutical ingredients is a common strategy to improve efficiency. For this compound, a UPLC method would likely employ a sub-2 µm C18 or similar reversed-phase column. The shorter analysis times and reduced solvent consumption make UPLC a more environmentally friendly and cost-effective technique for routine purity checks and in-process controls during synthesis.

Table 2: Illustrative UPLC Parameters for Picolinonitrile Derivative Analysis

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 0.5 mL/min |

| Detection | UV (Diode Array Detector) |

| Injection Volume | 1-2 µL |

UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable tool for the characterization of organic compounds containing chromophores. The picolinonitrile ring system, with its conjugated pi bonds and heteroatoms, is expected to exhibit characteristic absorption bands in the ultraviolet region. The presence of the bromine and dimethoxy substituents on the ring will influence the position and intensity of these absorption maxima (λmax).

Table 3: Predicted UV-Vis Absorption Characteristics for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Notes |

|---|---|---|

| π → π* | 200 - 300 | Likely to be the most intense absorption bands. |

Strategic Utility of 3 Bromo 5,6 Dimethoxypicolinonitrile As a Building Block

Precursor in Heterocyclic Compound Synthesis

The densely functionalized pyridine (B92270) core of 3-Bromo-5,6-dimethoxypicolinonitrile makes it an ideal starting material for the construction of more elaborate heterocyclic systems. The presence of the bromine atom and the nitrile group in a 1,2-relationship on the pyridine ring provides a key structural motif for the assembly of fused ring systems.

Assembly of Pyridine-Fused Systems

The vicinal arrangement of the bromo and cyano groups on the picolinonitrile scaffold is a classic precursor for the synthesis of fused heterocyclic systems. While specific examples utilizing this compound are not extensively documented, the reactivity of analogous bromopicolinonitriles suggests its utility in constructing various fused pyridines. For instance, intramolecular cyclization reactions can be envisioned following the substitution of the bromine atom with a nucleophile that can subsequently react with the nitrile group.

One common strategy involves the reaction with dinucleophiles. For example, treatment of a bromopicolinonitrile with a hydrazine (B178648) derivative can lead to the formation of pyrazolo[3,4-b]pyridine systems. Similarly, reaction with amidines could yield pyrido[2,3-d]pyrimidine (B1209978) derivatives. These fused systems are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The general synthetic approach often involves an initial nucleophilic aromatic substitution at the bromine-bearing carbon, followed by an intramolecular cyclization onto the nitrile group.

| Precursor | Reagent | Fused System | Potential Application |

| Substituted Bromopicolinonitrile | Hydrazine | Pyrazolo[3,4-b]pyridine | Kinase inhibitors |

| Substituted Bromopicolinonitrile | Amidines | Pyrido[2,3-d]pyrimidine | Dihydrofolate reductase inhibitors |

| Substituted Bromopicolinonitrile | Amino thiols | Thieno[2,3-b]pyridine | Antimicrobial agents |

Derivatization to Complex Picolinonitrile Analogues

The functional groups present in this compound allow for a variety of derivatization reactions to produce complex picolinonitrile analogues. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, providing access to a range of different functionalities. These transformations open up avenues for further synthetic modifications, such as peptide couplings or the introduction of other pharmacophoric groups.

Furthermore, the methoxy (B1213986) groups can potentially be demethylated to reveal hydroxyl groups. These phenolic functionalities can then be used for the introduction of new substituents through etherification or esterification reactions. Such derivatizations are crucial for structure-activity relationship (SAR) studies in drug discovery programs, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic properties.

Application in Organic Functionalization

The bromine atom on the pyridine ring of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents at the 3-position of the pyridine ring.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of organoboron reagents. By employing different boronic acids or esters, aryl, heteroaryl, or alkyl groups can be introduced.

Buchwald-Hartwig Amination: This cross-coupling reaction facilitates the formation of carbon-nitrogen bonds, enabling the synthesis of various amino-substituted picolinonitriles. A wide range of primary and secondary amines can be used as coupling partners.

Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between the pyridine ring and a terminal alkyne. The resulting alkynyl-substituted picolinonitriles can serve as precursors for further transformations.

These cross-coupling reactions significantly expand the chemical space accessible from this compound, allowing for the synthesis of a diverse library of compounds for various applications.

| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Resulting Structure |

| Suzuki-Miyaura | Organoboron reagent | C-C | Aryl/heteroaryl/alkyl-substituted picolinonitrile |

| Buchwald-Hartwig | Amine | C-N | Amino-substituted picolinonitrile |

| Sonogashira | Terminal alkyne | C-C (sp) | Alkynyl-substituted picolinonitrile |

| Stille | Organostannane | C-C | Aryl/alkenyl-substituted picolinonitrile |

| Heck | Alkene | C-C (sp2) | Alkenyl-substituted picolinonitrile |

Role in Coordination Chemistry and Ligand Design

The picolinonitrile scaffold is a well-established ligand in coordination chemistry. The nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group can both act as donor atoms, allowing the molecule to coordinate to metal centers in either a monodentate or bidentate fashion. The specific coordination mode will depend on the metal ion, the solvent, and the other ligands present in the coordination sphere.

This compound and its derivatives can be used to synthesize a variety of metal complexes with interesting structural and electronic properties. The electronic properties of the ligand, and consequently the resulting metal complex, can be tuned by modifying the substituents on the pyridine ring. For example, the introduction of electron-donating or electron-withdrawing groups through the cross-coupling reactions described above would alter the ligand field strength and the redox properties of the metal center. Such tailored ligands are of interest for applications in catalysis, sensing, and molecular magnetism.

Emerging Applications in Advanced Materials Science

Pyridine and nitrile-containing organic molecules are of growing interest in the field of advanced materials science due to their electronic and photophysical properties. While specific applications of this compound in this area have yet to be extensively explored, its structural features suggest potential for use in the development of novel functional materials.

The extended π-system of the pyridine ring, which can be further extended through the introduction of aromatic substituents via cross-coupling reactions, makes these molecules potential candidates for use as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The nitrile group can also play a role in modulating the electronic properties and influencing the intermolecular packing in the solid state, which is a critical factor for charge transport in organic electronic devices. Furthermore, the ability of the picolinonitrile moiety to coordinate to metal ions opens up the possibility of creating metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.

Q & A

Basic: How can reaction conditions be optimized for synthesizing 3-bromo-5,6-dimethoxypicolinonitrile derivatives?

Methodological Answer:

Statistical experimental design (e.g., factorial or response surface methodology) is critical for optimizing halogenation or substitution reactions. For example, in Appel-type reactions, parameters such as reagent stoichiometry (e.g., 1,3-dibromo-5,5-dimethylhydantoin), solvent choice (e.g., propionitrile), and temperature (-5°C to 20°C) must be systematically screened to balance reactivity and byproduct formation . Reaction exothermicity should be monitored to avoid thermal degradation. Post-reaction purification via column chromatography or recrystallization (using acetone-methanol mixtures) is recommended to isolate high-purity products .

Basic: What techniques are essential for structural characterization of this compound?

Methodological Answer:

Combined spectroscopic and crystallographic methods are necessary:

- NMR : Analyze , , and (if applicable) spectra to confirm substituent positions and electronic environments.

- X-ray crystallography : Resolve the crystal structure to determine bond angles, torsion angles, and spatial arrangement of bromine and methoxy groups, as demonstrated in related brominated heterocycles .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

Advanced: How can regioselectivity challenges in bromination of dimethoxypicolinonitrile scaffolds be addressed?

Methodological Answer:

Regioselectivity is influenced by electron-donating methoxy groups and steric hindrance. Computational modeling (DFT) can predict reactive sites, while directing groups (e.g., nitriles) may stabilize intermediates. Experimentally, controlled bromine addition (e.g., using Br in acetic acid at 0–5°C) and monitoring via TLC/GC-MS can help isolate the desired 3-bromo isomer. Competing bromination pathways (e.g., 5- vs. 6-position) require comparative kinetic studies .

Advanced: What strategies resolve contradictions in spectral data or reaction yields for this compound?

Methodological Answer:

Contradictions may arise from impurities, tautomerism, or solvent effects. Systematic approaches include:

- Reproducibility checks : Repeat reactions under identical conditions.

- Advanced spectroscopy : Use 2D NMR (e.g., COSY, NOESY) to distinguish overlapping signals.

- Byproduct analysis : Employ LC-MS or GC-MS to identify side products (e.g., debrominated species).

- Crystallographic validation : Compare experimental XRD data with computational predictions .

Basic: What solvent systems are effective for solubilizing this compound?

Methodological Answer:

Polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., dichloromethane) are preferred due to the compound’s aromatic and nitrile groups. For recrystallization, mixed solvents like acetone-methanol (1:3 v/v) or ethyl acetate/hexane gradients enhance solubility control .

Advanced: How can mechanistic studies clarify the role of bromine in cross-coupling reactions involving this compound?

Methodological Answer:

Mechanistic probes include:

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs.

- Trapping intermediates : Use TEMPO or other radical scavengers to identify reactive species.

- In situ monitoring : Raman or IR spectroscopy can track bromine displacement during Suzuki-Miyaura or Ullmann couplings.

Studies on analogous brominated pyridines suggest oxidative addition to palladium catalysts is rate-limiting .

Basic: What purification methods are optimal for removing brominated byproducts?

Methodological Answer:

- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (20–50% ethyl acetate) to separate brominated isomers.

- Recrystallization : Sequential crystallization from acetone or methanol removes non-polar impurities.

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve polar byproducts .

Advanced: How do crystal packing interactions influence the stability of this compound?

Methodological Answer:

X-ray diffraction studies of related bromo-dimethoxy compounds reveal that Br···O (methoxy) halogen bonding and π-π stacking between pyridine rings enhance lattice stability. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can quantify decomposition thresholds influenced by these interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.